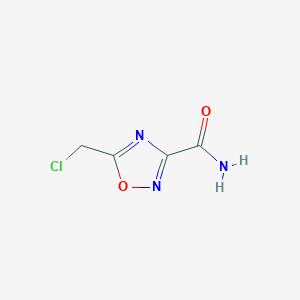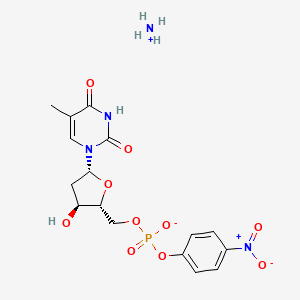
(4-Ethoxy-2,6-dimethylphenyl)boronic acid
Overview
Description
“(4-Ethoxy-2,6-dimethylphenyl)boronic acid” is an organoboron compound with the molecular formula C10H15BO3 . It has a molecular weight of 194.03500 .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxy-2,6-dimethylphenyl)boronic acid” is represented by the formula C10H15BO3 . The InChI code for this compound is 1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3 .Chemical Reactions Analysis
Boronic acids, including “(4-Ethoxy-2,6-dimethylphenyl)boronic acid”, are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(4-Ethoxy-2,6-dimethylphenyl)boronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds. The mild and functional group tolerant conditions of the Suzuki-Miyaura coupling make it suitable for a broad range of substrates, including those sensitive to harsher conditions.
Synthesis of GPCR Agonists
This boronic acid derivative is utilized in the preparation of G Protein-Coupled Receptor (GPCR) 40 agonists . These agonists are significant in the treatment of diabetes, as they play a crucial role in enhancing insulin secretion in response to elevated blood glucose levels.
Solid Phase Synthesis
The compound finds application in solid phase synthesis , particularly in the construction of antitumor structure-activity relationship libraries . These libraries are essential for identifying compounds with potential anticancer properties.
Palladium-Catalyzed Arylation
The reagent is employed in palladium-catalyzed arylation processes . Arylation is a key step in the synthesis of aromatic compounds, which are integral to pharmaceuticals, agrochemicals, and materials science.
Synthesis of N-Heterocyclic Carbene Ligands
It serves as a precursor in the synthesis of N-heterocyclic carbene ligands . These ligands are used in various catalytic applications, including the formation of carbon-heteroatom bonds, which are prevalent in many organic molecules.
Organic Reaction Mechanisms Study
The boronic acid is also important in the study of organic reaction mechanisms . Researchers use it to understand the intricacies of reactions such as transmetalation, which is pivotal in many catalytic cycles.
Mechanism of Action
Target of Action
The primary target of the compound (4-Ethoxy-2,6-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
(4-Ethoxy-2,6-dimethylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the broader Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (4-Ethoxy-2,6-dimethylphenyl)boronic acid, is part of a larger biochemical pathway involving the formation of carbon–carbon bonds . The success of this reaction and the subsequent pathways it affects is due to the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting it may have favorable bioavailability characteristics.
Result of Action
The primary molecular effect of (4-Ethoxy-2,6-dimethylphenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of (4-Ethoxy-2,6-dimethylphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy. Additionally, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , indicating that the compound can function effectively in a variety of chemical environments.
Safety and Hazards
“(4-Ethoxy-2,6-dimethylphenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The compound is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 .
properties
IUPAC Name |
(4-ethoxy-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRDZDWVEGEKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659358 | |
| Record name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-2,6-dimethylphenyl)boronic acid | |
CAS RN |
1315342-15-4 | |
| Record name | Boronic acid, B-(4-ethoxy-2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315342-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






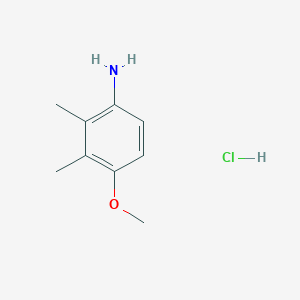
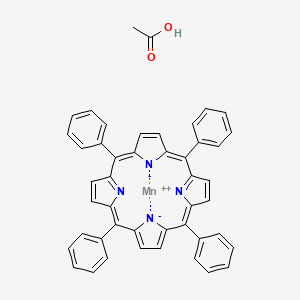
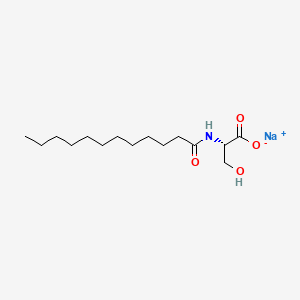

![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)

![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)

